(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one is an organic compound characterized by the presence of two aromatic rings substituted with chlorine and methyl groups, respectively. This compound belongs to the class of chalcones, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to yield the desired chalcone.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections, inflammation, and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
- (2E)-1-(2,4-Dichlorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the aromatic rings enhances its stability and potency in various applications.
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-10H,1H3/b9-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJSNCFEMSUPQS-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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